Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate

Antibacterial DAHP synthase inhibition Shikimate pathway

This (2Z)-configured fluorinated α-oximino ester is a validated DAHP synthase inhibitor (IC₅₀ 0.21 mg/mL vs E. coli) and a CF₃-containing building block. The trifluoromethyl group delivers a 9.19% probability of ≥10-fold bioactivity gain over non-fluorinated analogs. Essential for Gram-negative antibacterial fragment-based discovery. Requires −20°C storage.

Molecular Formula C5H6F3NO3
Molecular Weight 185.10 g/mol
Cat. No. B7956268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate
Molecular FormulaC5H6F3NO3
Molecular Weight185.10 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NO)C(F)(F)F
InChIInChI=1S/C5H6F3NO3/c1-2-12-4(10)3(9-11)5(6,7)8/h11H,2H2,1H3/b9-3+
InChIKeyWFQNJACLNVYAIK-YCRREMRBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate – Core Identity and Procurement Relevance


Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate (CAS 263750-66-9; molecular formula C₅H₆F₃NO₃; molecular weight 185.1 g/mol) is a fluorinated α-oximino ester bearing a trifluoromethyl group adjacent to the oxime carbon. It is prepared by condensation of ethyl 3,3,3-trifluoropyruvate with hydroxylamine hydrochloride under mildly basic conditions [1]. The compound serves dual roles: as an enzyme inhibitor fragment targeting the shikimate-pathway enzyme DAHP synthase [2], and as a versatile CF₃-containing building block for constructing trifluoromethyl-substituted heterocycles via [4+2] oxidative annulation chemistry [3].

Why Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate Cannot Be Replaced by Non-Fluorinated or Alternative Oxime Esters


Substituting ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate with its non-fluorinated congener ethyl 2-(hydroxyimino)propanoate (CAS 250602-55-2) eliminates both the DAHP synthase inhibitory activity and the capacity to introduce a CF₃ group into downstream heterocyclic products. The trifluoromethyl group is not a passive substituent: a statistical analysis of 28,003 compound pairs found that 9.19% of CH₃→CF₃ replacements increase biological activity by at least one order of magnitude [1]. Within the TFP-based inhibitor series, replacing the oxime with a semicarbazone reduces antibacterial potency approximately 3.7-fold [2], demonstrating that even closely related functional-group variants are not interchangeable. The (2Z) configuration further distinguishes this compound from the (2E) isomer that dominates in the non-fluorinated analog's crystal structure [3].

Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate – Quantitative Differentiation Evidence Against Comparators


Antibacterial Potency Against Escherichia coli: TFP Oxime Ethyl Ester vs. TFP Semicarbazone Ethyl Ester

In a direct head-to-head comparison within the same study, the ethyl ester of trifluoropyruvate (TFP) oxime—ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate—inhibited E. coli growth in culture with an IC₅₀ of 0.21 ± 0.01 mg/mL, whereas the corresponding TFP semicarbazone ethyl ester was 3.7-fold less potent (IC₅₀ = 0.77 ± 0.08 mg/mL) [1]. Target engagement was confirmed by overexpression of DAHP synthase, which relieved growth inhibition [1]. This demonstrates that the oxime functional group is not interchangeable with a semicarbazone in this pharmacophore.

Antibacterial DAHP synthase inhibition Shikimate pathway

Ligand Efficiency in DAHP Synthase: TFP-Based Inhibitor Fragments vs. Typical Good Inhibitors

Three trifluoropyruvate (TFP)-based inhibitor fragments—including ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate—achieved ligand efficiencies of up to 0.7 kcal mol⁻¹ per heavy atom when tested against DAHP synthase, compared with a benchmark of 0.2 kcal mol⁻¹ per heavy atom for a typical good inhibitor [1]. The crystal structure of TFP oxime bound to DAHP synthase (PDB 7RUD, 2.80 Å resolution) revealed that TFP-based inhibitors bind upside down relative to DAHP oxime in the active site [2], providing a structurally validated basis for the high ligand efficiency.

Ligand efficiency Fragment-based drug discovery DAHP synthase

Synthetic Utility for CF₃-Heterocycle Construction: First [4+2] Oxidative Annulation with Activated C=O Bonds

Ethyl trifluoropyruvate—the immediate precursor to ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate—participates in a copper-catalyzed [4+2] oxidative annulation with α,β-unsaturated ketoxime acetates, representing the first reported [4+2] oxidative annulation of oxime derivatives with activated C=O bonds [1]. The reaction produces trifluoromethyl-containing 2H-1,3-oxazines in moderate to good yields [1]. Non-fluorinated ethyl pyruvate-derived oxime esters cannot produce CF₃-substituted heterocycles, and alternative CF₃-introduction strategies (e.g., Ruppert–Prakash reagent) require additional steps.

Heterocycle synthesis Trifluoromethyl building block Copper catalysis

Physicochemical Differentiation from Non-Fluorinated Analog: Molecular Weight, Lipophilicity, and Electronic Profile

Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate (MW = 185.1 g/mol) differs substantially from its non-fluorinated analog ethyl 2-(hydroxyimino)propanoate (MW = 131.13 g/mol, ACD/LogP = 0.51) . The replacement of CH₃ with CF₃ typically increases logP by approximately 1.0–1.5 units [1], enhances metabolic stability toward oxidative degradation, and introduces strong electron-withdrawing character that modulates the electrophilicity of the ester carbonyl and the acidity of the oxime hydroxyl. The (2Z) stereochemistry of the trifluoromethyl compound contrasts with the (2E) configuration preferred by the non-fluorinated analog in the solid state [2], which may affect intermolecular hydrogen-bonding patterns and crystal packing.

Physicochemical properties Lipophilicity Trifluoromethyl effect

CF₃→CH₃ Substitution Effect on Bioactivity: Statistical Evidence from 28,003 Compound Pairs

A systematic statistical analysis of 28,003 matched molecular pairs differing only by CH₃→CF₃ substitution revealed that while the average bioactivity change is neutral, 9.19% of such substitutions increase biological activity by at least a factor of 10 (one order of magnitude) [1]. Energy calculations (QM/MM) on 39 protein–ligand pairs confirmed that CF₃ substitution can achieve energy gains up to −4.36 kcal/mol, primarily driven by electrostatic and solvation free-energy contributions [1]. This class-level evidence supports the rationale for selecting the CF₃-bearing oxime ester over the non-fluorinated analog when screening against targets where CF₃-preferred residues (Phe, Met, Leu, Tyr) are present in the binding site.

Trifluoromethyl substitution Bioactivity enhancement Medicinal chemistry statistics

Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate – Evidence-Backed Application Scenarios


Fragment-Based Antibacterial Lead Discovery Targeting DAHP Synthase

This compound serves as a validated inhibitor fragment for DAHP synthase, the first committed enzyme of the shikimate pathway. With an antibacterial IC₅₀ of 0.21 mg/mL against E. coli and ligand efficiency of up to 0.7 kcal mol⁻¹/atom—3.5-fold above the typical good-inhibitor benchmark—it is suitable for fragment-growing or fragment-linking campaigns aimed at developing novel Gram-negative antibacterials [1]. The available crystal structure (PDB 7RUD, 2.80 Å) enables structure-based design [2]. Target specificity was confirmed by DAHP synthase overexpression rescue experiments [1].

Synthesis of Trifluoromethyl-Substituted 2H-1,3-Oxazine Heterocycles

Ethyl trifluoropyruvate, the precursor to this oxime ester, enables the first reported copper-catalyzed [4+2] oxidative annulation with α,β-unsaturated ketoxime acetates to produce CF₃-containing 2H-1,3-oxazines [3]. This reaction provides access to a heterocyclic scaffold of interest for agrochemical and pharmaceutical lead generation, where the CF₃ group confers enhanced metabolic stability and lipophilicity. The oxime ester form can be used directly or generated in situ from ethyl trifluoropyruvate and hydroxylamine for subsequent transformations.

Physicochemical Property Modulation in MedChem SAR Campaigns

Relative to the non-fluorinated analog (ethyl 2-(hydroxyimino)propanoate, MW 131.13, LogP 0.51), this compound (MW 185.1, estimated LogP ~1.5–2.0) provides increased lipophilicity and altered electronic character [4]. Statistical evidence from 28,003 matched molecular pairs indicates a 9.19% probability of achieving ≥10-fold bioactivity improvement upon CH₃→CF₃ substitution [4]. This makes the compound a logical choice for systematic SAR exploration where CF₃-specific interactions with target residues (Phe, Met, Leu, Tyr) are hypothesized.

Cold-Chain Procurement for Biochemical Assay Reagent Supply

The compound requires storage at −20°C for maximum stability . This storage requirement, documented in vendor technical specifications, is a practical differentiator from the non-fluorinated analog (which has no special cold-storage mandate). Procurement workflows for biochemical screening must account for cold-chain logistics, and this information supports accurate cost-of-ownership estimation when comparing suppliers or analogs.

Quote Request

Request a Quote for Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.